![molecular formula C19H20N2 B008421 Piperazine, 1-(9-anthracenylmethyl)- CAS No. 126257-22-5](/img/structure/B8421.png)
Piperazine, 1-(9-anthracenylmethyl)-
Overview
Description
Piperazine, 1-(9-anthracenylmethyl)-, also known as 1-(9-Anthracenylmethyl)piperazine, is a chemical compound with the molecular formula C19H20N2 . It is a beige solid and is used as a fluorescent derivatizer for isocyanates and isothiocyanates .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular weight of Piperazine, 1-(9-anthracenylmethyl)- is 276.38 g/mol . The molecular structure consists of a piperazine ring attached to an anthracene ring via a methylene bridge .Chemical Reactions Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane . In the context of isocyanate species, they can be derivatized with 1-(9-anthracenylmethyl)piperazine (PAC) upon collection .Physical And Chemical Properties Analysis
Piperazine, 1-(9-anthracenylmethyl)- is a beige solid . It has a molecular weight of 276.38 g/mol .Scientific Research Applications
Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Anticancer Applications
Piperazine is a typical heterocyclic compound considered as one of the most significant, critical, and essential building frames of many important natural and synthetic anticancer compounds . The piperazine moiety demonstrates its achievement in numerous compounds as the fundamental focus for many anticancer agents .
C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process allows for the creation of new compounds with potentially useful properties.
Anxiolytic Applications
Piperazine is prevalent in diverse pharmacological agents with anxiolytic properties . This makes it a key component in the development of drugs used to treat anxiety disorders.
Antiviral Applications
Piperazine is also used in the development of antiviral drugs . Its unique properties make it a valuable component in the fight against various viral diseases.
Cardioprotective Applications
Piperazine-containing drugs have been found to have cardioprotective properties . This means they can help protect the heart and may be used in the treatment of various cardiovascular diseases.
Safety And Hazards
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring , which could open up new possibilities for the development of piperazine-based drugs in the future.
properties
IUPAC Name |
1-(anthracen-9-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAHPANTKOFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578088 | |
Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(9-anthracenylmethyl)- | |
CAS RN |
126257-22-5 | |
Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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